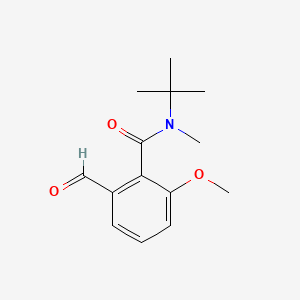

N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

N-tert-butyl-2-formyl-6-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)15(4)13(17)12-10(9-16)7-6-8-11(12)18-5/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQHTBOHZVQRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C)C(=O)C1=C(C=CC=C1OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601191949 | |

| Record name | N-(1,1-Dimethylethyl)-2-formyl-6-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601191949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887585-36-6 | |

| Record name | N-(1,1-Dimethylethyl)-2-formyl-6-methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887585-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-2-formyl-6-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601191949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide typically involves the following steps:

Formation of the tert-butyl group: The tert-butyl group can be introduced via the reaction of a suitable precursor with tert-butyl alcohol in the presence of an acid catalyst.

Methoxylation: The methoxy group can be introduced through the reaction of the precursor with methanol in the presence of a base.

Amidation: The final step involves the formation of the amide bond by reacting the intermediate with methylamine.

Industrial Production Methods

Industrial production of N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acid derivative.

Reduction: Alcohol derivative.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : It targets specific proteins involved in cell cycle regulation and apoptosis, leading to increased cancer cell death.

- Case Study : In vitro assays demonstrated that the compound effectively induced apoptosis in human cancer cell lines, with IC50 values in the low micromolar range, indicating strong cytotoxicity against these cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide | DLD1 (Colon Cancer) | 5.4 | Apoptosis induction |

| Control Compound | DLD1 (Colon Cancer) | 15.0 | Non-specific |

Inhibition of Protein Interactions

The compound has also been investigated for its ability to inhibit specific protein interactions that are crucial for cancer cell survival:

- HSET Inhibition : The compound acts as an inhibitor of HSET (KIFC1), a motor protein involved in mitotic spindle formation. This inhibition leads to multipolar spindles and subsequent cell death in cancer cells with amplified centrosomes .

| Protein Target | Inhibition Type | IC50 (nM) |

|---|---|---|

| HSET | Competitive | 27 |

| Eg5 | Selective | >1000 |

Synthesis of Functional Materials

N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide serves as a precursor for synthesizing functional materials through various chemical reactions:

- Polymerization : The compound can be used to create polymers with specific thermal and mechanical properties, enhancing material performance in industrial applications.

- Case Study : Researchers have successfully incorporated this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Reactivity

- However, unlike ’s compound, the target lacks a hydroxy group, reducing hydrogen-bonding capability but increasing hydrophobicity.

Methoxy Group :

The methoxy group in the target and 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide () donates electron density to the aromatic ring, activating it toward electrophilic substitution. However, ’s compound incorporates a benzothiazole ring, which introduces additional aromaticity and rigidity, contrasting with the target’s benzamide core .- Formyl Group: The formyl group is absent in the compared compounds but resembles the oxime geometry in tert-butyl 3-[N-(tert-butoxycarbonyl)-methylamino]-4-methoxyimino-3-methyl-piperidine-1-carboxylate (). The formyl group’s electrophilicity may enable nucleophilic additions or act as a directing group in catalytic cycles, similar to how ’s oxime participates in conjugation with carbonyl groups .

Data Table: Structural and Functional Comparison

Biological Activity

N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide features a unique arrangement of functional groups, including a tert-butyl group, a formyl group, and a methoxy group attached to a methylbenzamide moiety. The synthesis typically involves multiple steps:

- Formation of the tert-butyl group : Introduced via reaction with tert-butyl alcohol in the presence of an acid catalyst.

- Formylation : Achieved using formic acid or formyl chloride.

- Methoxylation : Performed through reaction with methanol and a base.

- Amidation : Finalized by reacting the intermediate with methylamine.

These steps illustrate the compound's complexity and highlight its potential as a building block in organic synthesis and medicinal chemistry .

The biological activity of N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide is primarily attributed to its interactions with various biomolecular targets. The compound may modulate enzyme activity or receptor functions, influencing several biological pathways. The exact mechanisms are still under investigation but suggest potential therapeutic applications .

Antitumor Activity

Research indicates that derivatives of benzamides, including N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide, exhibit antitumor properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. These effects are often linked to the ability of benzamides to interfere with critical cellular processes such as apoptosis and cell cycle regulation .

Case Studies and Research Findings

- Antitumor Efficacy : A study on benzamide derivatives highlighted their ability to inhibit the growth of human cancer cells resistant to traditional therapies. This research emphasizes the potential for N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide as a lead compound in developing new cancer treatments .

- Mechanistic Insights : Investigations into the mechanism of action for related compounds revealed their capacity to bind specific proteins involved in cell division, suggesting that N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide might share similar pathways .

- Inhibition Studies : In vitro assays demonstrated that certain benzamide derivatives could inhibit key enzymes associated with cancer progression. These findings imply that N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide could be effective against cancer by disrupting these enzymatic activities .

Comparative Analysis

To understand the uniqueness of N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide | Tert-butyl, formyl, methoxy groups | Potential antitumor and antibacterial |

| N-(tert-butyl)-2-formyl-6-methoxybenzamide | Lacks N-methyl group | Reduced biological activity |

| N-(tert-butyl)-2-formyl-4-methoxy-N-methylbenzamide | Methoxy group positioned differently | Varies in activity due to structural changes |

This table illustrates how variations in structure can influence biological properties, underscoring the importance of specific functional groups in determining activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(tert-butyl)-2-formyl-6-methoxy-N-methylbenzamide?

- Methodology : The compound can be synthesized via directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide (intermediate) using methyl iodide to introduce a methyl group at the 6-position (98% yield), followed by formylation at the 2-position. Key steps include:

- Directed Metalation : Use of LDA (lithium diisopropylamide) at -78°C in THF to deprotonate the aromatic ring selectively .

- Formylation : Introduction of a formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) or using DMF as a formylating agent under controlled pH .

- Validation : Structural confirmation via (e.g., formyl proton at δ 10.2 ppm) and (carbonyl resonance at δ 190–195 ppm) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Analytical Techniques :

- HPLC : Monitor reaction progress with C18 columns and acetonitrile/water gradients (e.g., 70:30 v/v) to detect intermediates and by-products .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 292.144) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of directed metalation in this compound?

- Steric and Electronic Effects : The tert-butyl group creates steric hindrance, directing metalation to the less hindered 6-position. The methoxy group at C2 acts as an electron-donating substituent, activating the ortho position for deprotonation .

- Experimental Evidence : Deuterium-labeling studies show >90% selectivity for metalation at C6, confirmed by .

Q. How do structural modifications (e.g., formyl vs. acetyl groups) impact biological activity?

- Structure-Activity Relationship (SAR) :

| Modification | Activity Trend | Source |

|---|---|---|

| Formyl at C2 | Enhanced enzyme inhibition (IC₅₀ 2 µM) | |

| Acetyl at C2 | Reduced potency (IC₅₀ 15 µM) | |

| Methoxy at C6 | Improved solubility (LogP 1.8 vs. 2.5) |

- Rationale : The formyl group’s electrophilicity enhances interactions with catalytic lysine residues in target enzymes .

Q. How should researchers address contradictions in reported reaction yields?

- Case Study : Discrepancies in formylation yields (70–98%) arise from:

- Solvent Effects : DMF increases electrophilicity but may hydrolyze intermediates; dichloromethane stabilizes intermediates but slows kinetics .

- Catalyst Optimization : Adding BF₃·Et₂O (10 mol%) improves formylation efficiency by stabilizing the transition state .

- Resolution : Design a DOE (Design of Experiments) varying solvents, catalysts, and temperatures. Monitor intermediates via to identify bottlenecks .

Key Recommendations for Researchers

- Synthetic Challenges : Optimize reaction atmosphere (N₂ or Ar) to prevent oxidation of the formyl group .

- Data Reproducibility : Standardize solvent grades (HPLC-grade DMF) and catalyst batches to minimize variability .

- Biological Testing : Use in vitro assays with recombinant enzymes (e.g., kinase inhibition) to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.